3-(2,6-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine
Description
3-(2,6-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound featuring a triazolo[4,5-b]pyridine core substituted with a 2,6-difluorophenyl group at position 2. The 2,6-difluorophenyl substituent likely enhances electronic and steric properties, influencing binding affinity in biological systems, as seen in kinase inhibitors like ticagrelor (a triazolopyrimidine derivative) .
Properties
CAS No. |
62052-06-6 |
|---|---|
Molecular Formula |
C11H6F2N4 |
Molecular Weight |
232.19 g/mol |
IUPAC Name |
3-(2,6-difluorophenyl)triazolo[4,5-b]pyridine |
InChI |
InChI=1S/C11H6F2N4/c12-7-3-1-4-8(13)10(7)17-11-9(15-16-17)5-2-6-14-11/h1-6H |
InChI Key |
XAXRQKLLSULHDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N2C3=C(C=CC=N3)N=N2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-difluorobenzyl azide with 2-cyanopyridine in the presence of a copper catalyst. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazolopyridine derivatives.
Substitution: Formation of substituted triazolopyridine derivatives with various functional groups.
Scientific Research Applications
3-(2,6-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coordination complexes.
Mechanism of Action
The mechanism of action of 3-(2,6-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may act as an inhibitor of protein kinases, thereby modulating signaling pathways involved in cell proliferation and survival . The presence of the 2,6-difluorophenyl group enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogs of triazolo[4,5-b]pyridine derivatives are summarized below:
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, Br, CF3) increase melting points and stability, as seen in 3f, 3g, and 3h . The 2,6-difluorophenyl group in the target compound likely confers similar stability.
- Spectral Trends: NH2 protons in diamino derivatives resonate near δ 7.65–8.01, while aromatic protons vary based on substituent electronic effects .
Structural Similarity Analysis
Using Tanimoto coefficients ():
- 7-Chloro-3H-triazolo[4,5-b]pyridine (Similarity: 0.83): High similarity due to shared triazolo[4,5-b]pyridine core.
- 4-Chloro-3H-triazolo[4,5-c]pyridine (Similarity: 0.57): Lower similarity due to positional isomerism (b vs. c ring fusion) .
Biological Activity
3-(2,6-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects based on diverse research findings.
Chemical Structure and Properties
The compound features a triazolo-pyridine framework with a difluorophenyl substituent. Its molecular formula is with a molecular weight of approximately 239.2 g/mol. The presence of fluorine atoms is known to enhance lipophilicity and metabolic stability, which are critical for drug design.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The compound has been tested using the MTT assay to determine its cytotoxic effects on human cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer).
Table 1: Cytotoxic Activity Against Cancer Cell Lines
The results indicate that the compound exhibits moderate to potent cytotoxicity against these cell lines, suggesting its potential as an anticancer agent.
The mechanism by which this compound exerts its effects may involve the modulation of specific signaling pathways associated with cell proliferation and apoptosis. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cancer cell survival.
Other Biological Activities
In addition to its anticancer properties, this compound has shown promise in other areas:
- Antimicrobial Activity : Some derivatives of triazolo-pyridines have demonstrated antibacterial and antifungal activities against various pathogens.
- Anti-inflammatory Effects : The compound's structure allows it to interact with inflammatory pathways, potentially reducing inflammation in various models.
Case Studies
- Study on Lung Cancer Cells : A study conducted on A549 cells showed that treatment with this compound led to significant apoptosis as evidenced by increased caspase activity and PARP cleavage.
- Combination Therapy : Research indicated that when combined with conventional chemotherapeutics, this compound enhanced the overall cytotoxicity towards resistant cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
